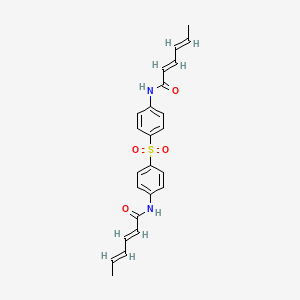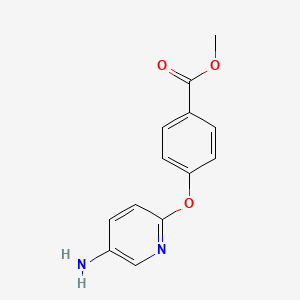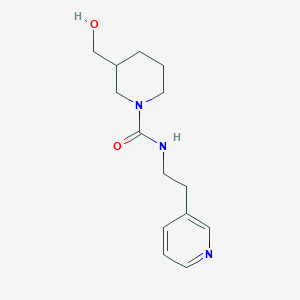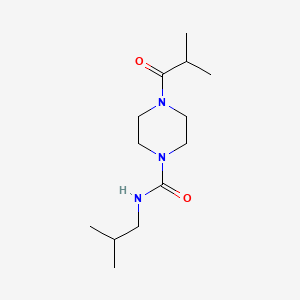![molecular formula C12H25NO2 B7549463 2-[Bis(3-methylbutyl)amino]acetic acid](/img/structure/B7549463.png)
2-[Bis(3-methylbutyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Bis(3-methylbutyl)amino]acetic acid, also known as BMAA, is a non-proteinogenic amino acid that has recently gained attention due to its potential link to the development of neurodegenerative diseases. BMAA was first discovered in the seeds of the cycad plant, which is a traditional food source for some indigenous populations. Since then, BMAA has been found in various organisms, including cyanobacteria, diatoms, and shellfish. The purpose of
作用機序
The exact mechanism of action of 2-[Bis(3-methylbutyl)amino]acetic acid is not fully understood, but it is thought to involve the activation of glutamate receptors and the inhibition of glutamine synthetase, which leads to an accumulation of glutamate and ammonia in the brain. This, in turn, can lead to excitotoxicity and oxidative stress, which can contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and protein misfolding. This compound has also been shown to inhibit the activity of glutamine synthetase, which is an important enzyme involved in the regulation of glutamate levels in the brain.
実験室実験の利点と制限
One advantage of studying 2-[Bis(3-methylbutyl)amino]acetic acid is that it is relatively easy to synthesize and can be obtained in pure form. However, one limitation is that this compound is not found in high concentrations in most organisms, which can make it difficult to study its effects in vivo.
将来の方向性
There are a number of future directions for research on 2-[Bis(3-methylbutyl)amino]acetic acid, including the development of new methods for the detection of this compound in various organisms, the investigation of the potential link between this compound and the development of neurodegenerative diseases, and the development of new therapies for the treatment of neurodegenerative diseases that may be linked to this compound toxicity. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on the brain.
合成法
2-[Bis(3-methylbutyl)amino]acetic acid can be synthesized through a multi-step process that involves the reaction of 2-bromoacetic acid with di-n-butylamine, followed by the reaction with 3-methyl-1-butanol. The resulting product is then purified through column chromatography to obtain pure this compound.
科学的研究の応用
2-[Bis(3-methylbutyl)amino]acetic acid has been the subject of numerous scientific studies due to its potential link to the development of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to be toxic to neurons in vitro and in vivo, and it has been suggested that this compound may contribute to the development of neurodegenerative diseases by inducing oxidative stress, inflammation, and protein misfolding.
特性
IUPAC Name |
2-[bis(3-methylbutyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-10(2)5-7-13(9-12(14)15)8-6-11(3)4/h10-11H,5-9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUOBZIYLKRDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2H-benzotriazole-5-carbonylamino)phenyl]acetic acid](/img/structure/B7549392.png)

![N-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B7549427.png)
![5-bromo-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B7549430.png)
![1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7549435.png)
![4-[N-(4-Methylbenzamido)acetyl]morpholine](/img/structure/B7549436.png)

![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)
![2-[2-methoxy-4-[(E)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B7549467.png)



![2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549487.png)